Lipophilicity (logP) Comparison: Target Compound Versus Mono-Methyl Analog
The presence of a second methyl substituent on the pyrazole ring in the target compound (2,5-dimethyl, i.e., 1,3-dimethyl-1H) imparts elevated lipophilicity relative to the mono-methyl analog 1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-3-amine (CAS 1315365-78-6). The target compound exhibits a computed logP of 2.46 , which is approximately 0.7–1.0 log units higher than the estimated logP of the des-methyl analog (C8H14N4, MW 166.22), based on the additive contribution of an sp²-methyl group on the pyrazole heterocycle . This difference translates to a roughly 5- to 10-fold increase in n-octanol/water partition coefficient, with direct implications for passive membrane permeability and CYP-mediated metabolic clearance.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.46 (computed; mcule property calculator) |
| Comparator Or Baseline | 1-(1-Methyl-1H-pyrazol-3-yl)pyrrolidin-3-amine (CAS 1315365-78-6). Estimated logP ≈ 1.5–1.7 based on removal of one aromatic methyl group from target scaffold. (Exact computed value for comparator not retrieved from a primary source; estimate derived from fragment-based additive model.) |
| Quantified Difference | ΔlogP ≈ +0.7 to +1.0 (target minus mono-methyl analog); ~5- to 10-fold higher lipophilicity |
| Conditions | In silico prediction (fragment/atom-based method); no experimental shake-flask logP data located for either compound |
Why This Matters
Higher logP of the target compound predicts superior passive membrane permeability compared to the mono-methyl analog, but also potentially higher CYP450 metabolic liability — a trade-off that synthetic and medicinal chemists must weigh when selecting a building block for a specific permeability/metabolic-stability profile.
